molecular formula C28H29N5O3 B2612268 N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1030133-56-2

N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2612268
CAS RN: 1030133-56-2
M. Wt: 483.572
InChI Key: LQPMSKILQRSNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study by Vinaya Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential anticancer properties by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antimicrobial Activities

Research conducted by A. Abdel-rahman et al. (2002) on new Pyridothienopyrimidines and Pyridothienotriazines demonstrated their antimicrobial activities. The study synthesized compounds that were tested in vitro for their antimicrobial activities, highlighting the potential of such chemical structures in contributing to the development of new antimicrobial agents (A. Abdel-rahman et al., 2002).

Development of Novel Compounds with Therapeutic Applications

A series of compounds designed by V. U. Jeankumar et al. (2013), which included ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity across several assays, indicating the potential of such structures in developing treatments for tuberculosis (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-18-7-6-10-21(15-18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)12-11-19(2)30-27)17-24(34)29-14-13-20-8-4-3-5-9-20/h6-8,10-12,15-16H,3-5,9,13-14,17H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPMSKILQRSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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